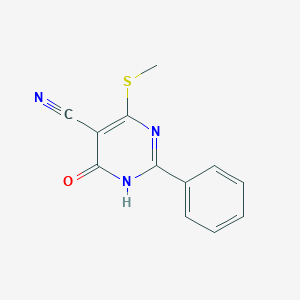

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

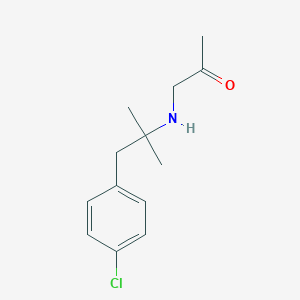

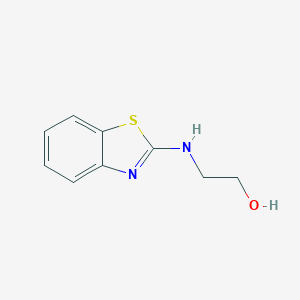

The compound "4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile" is a dihydropyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential as chemotherapeutic agents. The structure of this compound includes a pyrimidine ring, a key feature in many biologically active molecules, and various substituents that can influence its chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of related dihydropyrimidine derivatives often involves the reaction of amino uracils with different reagents. For instance, 5,7-dialkyl-4,6-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles were prepared from 6-amino-1,3-dialkyluracils and Appel's salt, leading to derivatives with various substituents at position 3 . Another synthesis route starts from 4-amino-6-methyl-2-pyrone, reacting with Appel's salt to yield isothiazole derivatives . These methods demonstrate the versatility in synthesizing dihydropyrimidine derivatives with different functional groups.

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the structure of similar dihydropyrimidine derivatives. These compounds typically crystallize in centrosymmetric space groups and adopt an L-shaped conformation . The crystal packing and intermolecular interactions can be analyzed using energy frameworks and Hirshfeld surface analysis . Such structural insights are crucial for understanding the interaction of these compounds with biological targets, such as enzymes.

Chemical Reactions Analysis

Dihydropyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. For example, reactions with alkylants can produce thieno[2,3-d]pyrimidines or substituted pyrimidines . The reactivity of these compounds can be further explored to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives can be studied using spectroscopic methods such as FT-IR and Laser-Raman, along with density functional theory (DFT) calculations . These studies provide detailed information on vibrational frequencies, geometric parameters, and molecular orbitals, which are essential for understanding the reactivity and stability of the compounds . Additionally, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from related compounds has been reported, demonstrating the potential for further functionalization .

Aplicaciones Científicas De Investigación

Anti-inflammatory Potential

Substituted 1,2,3,4 tetrahydropyrimidine derivatives, including those related to the core structure of interest, exhibit significant in vitro anti-inflammatory activity. These compounds were synthesized and characterized, demonstrating potent activity by inhibiting protein denaturation, suggesting their potential for developing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthetic Utilities

The compound falls within the broader class of pyrimidines, which are of considerable interest due to their wide range of applications in synthetic chemistry. A review of synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights the versatility and importance of pyrimidine derivatives in the synthesis of heterocyclic compounds (Ibrahim, 2011).

Nucleic Acid Base Tautomerism

Research into the tautomeric equilibria of purine and pyrimidine bases, including derivatives similar to the compound of interest, provides insights into their interactions with the environment, affecting their stability and biological functions. This understanding is crucial for elucidating the molecular mechanisms of nucleic acid function and mutation (Person et al., 1989).

Antioxidant Activity Analysis

While not directly related to the specific compound, studies on the methods used in determining antioxidant activity are indicative of the broader research applications of pyrimidine derivatives in evaluating their potential antioxidant properties (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c1-17-12-9(7-13)11(16)14-10(15-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBLYHTCSUCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352383 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

CAS RN |

15908-64-2 |

Source

|

| Record name | 1,4-Dihydro-6-(methylthio)-4-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15908-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)